An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetramethoxyethane
An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetramethoxyethane
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1,2,2-tetramethoxyethane (CAS No. 2517-44-4), a versatile acetal used in diverse synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, including physicochemical parameters, spectroscopic profiles, and safety protocols. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its primary physical properties, elucidating the scientific rationale behind each procedure. The guide aims to serve as an essential resource, bridging theoretical knowledge with practical laboratory application.
Introduction and Molecular Overview
1,1,2,2-Tetramethoxyethane, also known by its synonym glyoxal bis(dimethyl acetal), is a stable, colorless organic liquid.[1] Its molecular structure consists of a central ethane backbone with two methoxy groups attached to each carbon atom. This structure makes it an effective equivalent of its highly reactive parent aldehyde, glyoxal, while offering significantly greater stability and ease of handling.[2]
In synthetic chemistry, it serves two primary functions: as a specialized solvent and, more importantly, as a key synthetic building block and protecting group.[1][3] As a protected form of glyoxal, it allows for the introduction of the two-carbon dialdehyde unit into complex molecules under conditions where glyoxal itself would be unsuitable.[2][4] This role is particularly valuable in multi-step syntheses, including those in pharmaceutical and fine chemical manufacturing.[3][5]
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Molecular Weight : 150.17 g/mol [7]
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Canonical SMILES : COC(OC)C(OC)OC[7]
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InChIKey : IVXUXKRSTIMKOE-UHFFFAOYSA-N[7]
Physicochemical Properties
The physical properties of 1,1,2,2-tetramethoxyethane define its utility and handling requirements in a laboratory setting. It is a flammable liquid with good solubility in common organic solvents such as alcohols, ethers, and esters.[6] The following table summarizes its key quantitative properties as reported in the literature. Discrepancies in reported values, particularly for boiling point and density, may arise from variations in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 2517-44-4 | [7] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 153.7 °C | [Chemical Point] |
| 154.9 °C @ 760 mmHg | [Guidechem] | |
| 78-79 °C @ 50 Torr | [ECHEMI] | |
| Melting Point | -24.2 °C | [Chemical Point] |
| Density | 1.011 g/cm³ | [Chemical Point] |
| 0.976 g/cm³ | [Guidechem] | |
| 1.018 g/cm³ @ 20 °C | [ECHEMI] | |
| Flash Point | 47 - 53 °C | [Chemical Point] |
| 72.3 °C | [Guidechem, ECHEMI] | |
| Vapor Pressure | 3.99 mmHg @ 25 °C | [Guidechem, ECHEMI] |
| Refractive Index | 1.393 | [ECHEMI] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The molecule possesses two chemically equivalent methine (CH) groups and four equivalent methoxy (OCH₃) groups. This symmetry leads to a very simple predicted ¹H NMR spectrum:
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δ ~4.5-4.8 ppm (s, 2H) : This singlet corresponds to the two protons of the ethane backbone (-CH(OMe)₂). Their equivalence eliminates spin-spin coupling between them. The significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.
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δ ~3.3-3.5 ppm (s, 12H) : This singlet represents the twelve protons of the four equivalent methoxy groups (-OCH₃).
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum is expected to be simple due to molecular symmetry:
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δ ~100-105 ppm : This signal corresponds to the two equivalent methine carbons of the ethane backbone. The chemical shift is characteristic of acetal carbons.[8]
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δ ~53-57 ppm : This signal arises from the four equivalent methoxy carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by C-H and C-O bond vibrations. Key expected absorption bands include:
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2950-2850 cm⁻¹ (Strong) : C(sp³)-H stretching vibrations from the methoxy and methine groups.[9]
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1150-1050 cm⁻¹ (Strong) : C-O stretching vibrations, characteristic of the ether and acetal functionalities. This is often the most prominent feature in the spectrum of ethers and acetals.[9]
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~1450 cm⁻¹ (Medium) : C-H bending (scissoring and deformation) vibrations.[9]
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Absence of signals : Notably, there will be a lack of a strong absorption band in the 1700-1750 cm⁻¹ region, confirming the absence of a carbonyl (C=O) group. There will also be no broad absorption around 3200-3600 cm⁻¹, indicating the absence of hydroxyl (-OH) groups.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion (M⁺) at m/z 150 may be observed, but it is likely to be of low abundance due to the stability of fragments. The fragmentation pattern will be dominated by the cleavage of C-C and C-O bonds. A characteristic and likely prominent peak would be at m/z 75 , corresponding to the [CH(OCH₃)₂]⁺ fragment, which is stabilized by the two methoxy groups. Further fragmentation of this ion could lead to smaller charged species.
Synthesis, Applications, and Handling
Synthesis Outline
1,1,2,2-Tetramethoxyethane is synthesized via the acid-catalyzed acetalization of glyoxal with methanol. This reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbons of glyoxal, followed by the elimination of water to form the stable bis-acetal product.
Caption: Synthesis of 1,1,2,2-Tetramethoxyethane.
Applications in Research and Drug Development
The primary utility of 1,1,2,2-tetramethoxyethane lies in its role as a stable, manageable precursor to glyoxal, making it an important intermediate in organic synthesis, including applications in pharmaceuticals, agrochemicals, and dyes.[5]
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Protecting Group Chemistry : In complex total synthesis projects, carbonyl groups often need to be masked to prevent unwanted side reactions. As a bis-acetal, 1,1,2,2-tetramethoxyethane exemplifies the use of acetals as protecting groups for aldehydes. The acetal is stable to nucleophiles, organometallic reagents, hydrides, and basic conditions, and can be deprotected under acidic aqueous conditions to regenerate the carbonyls.[4][10]
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Heterocycle Synthesis : The 1,2-dielectrophilic nature of the masked glyoxal core makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceutical compounds.
Safety, Handling, and Storage
1,1,2,2-Tetramethoxyethane is a flammable liquid and poses a risk of explosion if exposed to high heat or open flames.[6] It may cause irritation to the skin and eyes.[6]
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Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6] All ignition sources must be eliminated from the work area. Containers should be bonded and grounded when transferring the liquid to prevent static discharge.
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Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5] Containers should be kept tightly closed.
Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for verifying the physical properties of a liquid sample like 1,1,2,2-tetramethoxyethane in a research setting.
Protocol: Atmospheric Boiling Point Determination (Thiele Tube Method)
This micro-scale method is efficient for determining the boiling point with a small sample volume. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology Rationale : The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the apparatus cools, the vapor pressure drops. The point at which the external atmospheric pressure overcomes the vapor pressure and forces the liquid back into the capillary tube is the precise boiling point. The Thiele tube is designed to ensure uniform heating of the oil bath via convection.
Step-by-Step Procedure :
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Sample Preparation : Add 0.5-1 mL of 1,1,2,2-tetramethoxyethane into a small, clean test tube (e.g., 75x10 mm).
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Capillary Insertion : Place a melting-point capillary tube (sealed at one end) into the test tube with the open end down.
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Apparatus Assembly : Secure the test tube to a thermometer using a small rubber band or wire. The thermometer bulb should be aligned with the bottom of the test tube.
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Heating : Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample level is below the oil level. The rubber band must remain above the oil to prevent dissolution.
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Observation (Heating) : Gently heat the side arm of the Thiele tube with a microburner or heat gun. Observe as a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the liquid's vapor has displaced all the air.
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Observation (Cooling) : Remove the heat source and allow the apparatus to cool slowly while observing the capillary.
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Record Temperature : The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn into the capillary tube.
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Record Pressure : Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.
Caption: Experimental workflow for boiling point determination.
Protocol: Density Determination (Pycnometer Method)
This gravimetric method provides a highly precise determination of density by accurately measuring the mass of a precisely known volume of liquid.
Methodology Rationale : A pycnometer is a glass flask calibrated to hold a specific, constant volume at a given temperature. By weighing the pycnometer empty, filled with a reference liquid (deionized water), and filled with the sample liquid, the density of the sample can be calculated relative to the known density of water at the measurement temperature.
Step-by-Step Procedure :
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Preparation : Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water, and dry it completely. An oven or a stream of dry air can be used. Allow it to cool to ambient temperature.
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Weigh Empty Pycnometer : Using a high-precision analytical balance (±0.0001 g), weigh the clean, dry pycnometer with its stopper. Record this mass as m₀.
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Weigh with Reference (Water) : Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer. Place the filled pycnometer in a thermostatic water bath (e.g., at 20.0 °C) for 15-20 minutes to allow for thermal equilibration. Remove, dry any additional expelled liquid, and weigh. Record this mass as m₁.
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Weigh with Sample : Empty and thoroughly dry the pycnometer again. Fill it with 1,1,2,2-tetramethoxyethane, insert the stopper, and repeat the thermal equilibration and weighing process from step 3. Record this mass as m₂.
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Calculations :
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Mass of water: m_water = m₁ - m₀
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Mass of sample: m_sample = m₂ - m₀
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Look up the density of water (ρ_water) at the temperature of measurement (e.g., 0.99820 g/cm³ at 20.0 °C).
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Volume of pycnometer: V = m_water / ρ_water
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Density of sample: ρ_sample = m_sample / V
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Replication : For high accuracy, repeat the procedure at least three times and report the average density.
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